molecular formula C22H25N3O2S B1662723 Ro18-5362

Ro18-5362

Cat. No. B1662723
M. Wt: 395.5 g/mol
InChI Key: RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1c([N+](=O)[O-])ccnc1CSc1nc2cc3c(cc2[nH]1)C(C)(C)C(=O)C3(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][C:2]1([CH3:29])[C:3](=[O:28])[C:4]([CH3:26])([CH3:27])[c:5]2[cH:6][c:7]3[nH:8][c:9]([S:14][CH2:15][c:16]4[n:17][cH:18][cH:19][c:20]([N+:23]([O-:24])=[O:25])[c:21]4[CH3:22])[n:10][c:11]3[cH:12][c:13]21.[CH3:30][OH:31]>>[CH3:1][C:2]1([CH3:29])[C:3](=[O:28])[C:4]([CH3:26])([CH3:27])[c:5]2[cH:6][c:7]3[nH:8][c:9]([S:14][CH2:15][c:16]4[n:17][cH:18][cH:19][c:20]([O:31][CH3:30])[c:21]4[CH3:22])[n:10][c:11]3[cH:12][c:13]21

Inputs

Step One
Name
Cc1c([N+](=O)[O-])ccnc1CSc1nc2cc3c(cc2[nH]1)C(C)(C)C(=O)C3(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1c([N+](=O)[O-])ccnc1CSc1nc2cc3c(cc2[nH]1)C(C)(C)C(=O)C3(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COc1ccnc(CSc2nc3cc4c(cc3[nH]2)C(C)(C)C(=O)C4(C)C)c1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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